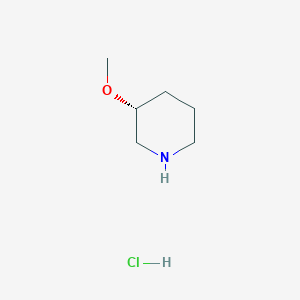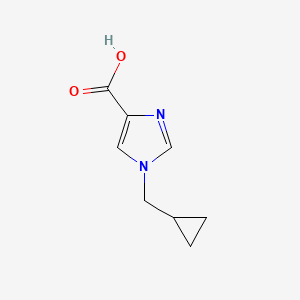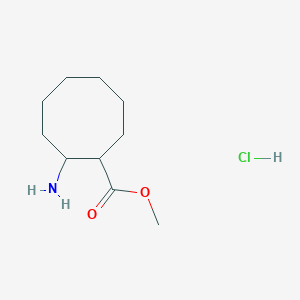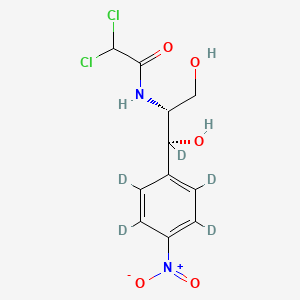
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Vue d'ensemble
Description
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (4-CPT-HCl) is a synthetic compound commonly used in laboratory experiments and scientific research. It has a wide range of applications, from biochemical studies to physiological research, and is known for its ability to induce locomotor activity in rodents.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Studies have assessed the impact of chlorophenols, which are structurally related to 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, on the aquatic environment. The research highlights the moderate toxic effects of chlorophenols like 2-chlorophenol on mammalian and aquatic life. It also points out the varying degrees of persistence and bioaccumulation potential of these compounds, depending on environmental conditions and the presence of adapted microflora capable of biodegrading these compounds (Krijgsheld & Gen, 1986). Additionally, the degradation of chlorophenols by zero valent iron and iron-based bimetallic systems is a critical area of research, indicating the efficiency of these systems in dechlorination, sorption, and co-precipitation of these compounds from the environment (Gunawardana, Singhal & Swedlund, 2011).
Chemical Processes and Toxicity Studies
Research has identified various sources of polychlorinated compounds and evaluated their presence in different environmental mediums. One study focused on the presence of polychlorinated dibenzothiophenes in sediments and explored the chemical processes leading to their formation, such as those involving sulfur-containing organic chemicals (Huntley et al., 1994). In another context, a study on municipal solid waste incineration examined chlorophenols as major precursors of dioxins in chemical and thermal processes, shedding light on the complex interactions and pathways involved in the formation of toxic compounds in the environment (Peng et al., 2016).
Biochemical Studies and Potential Medical Applications
Some derivatives of 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine have been studied for their potential medical applications. For instance, research on MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound structurally similar to 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine, has provided insights into its neurotoxic effects and potential relevance in understanding the pathogenesis of Parkinson's disease (Tatton et al., 1999).
Furthermore, studies have explored the therapeutic potential of various compounds, including acacetin and its effects on conditions such as neuroinflammation and cardiac injury, offering a broader understanding of the biochemical pathways and potential therapeutic applications of compounds related to 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine (Singh et al., 2020).
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-5,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDVAUQNCUGMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)

![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)

![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)

![(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid](/img/structure/B1429901.png)

